molecular formula C22H46 B8260023 3,18-Dimethylicosane

3,18-Dimethylicosane

Cat. No.: B8260023
M. Wt: 310.6 g/mol
InChI Key: GZCVBZFJFILQRE-UHFFFAOYSA-N
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Description

3,18-Dimethylicosane is a branched alkane with a 20-carbon backbone (eicosane) substituted by methyl groups at positions 3 and 16. Its molecular formula is C₂₂H₄₄, and its theoretical molecular weight is 308.6 g/mol. As a saturated hydrocarbon, its physicochemical properties are influenced by chain length and branching.

Properties

IUPAC Name

3,18-dimethylicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46/c1-5-21(3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4)6-2/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCVBZFJFILQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,18-Dimethylicosane involves specific synthetic routes and reaction conditions. The exact details of these methods are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of 3,18-Dimethylicosane typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, utilizing advanced technologies to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3,18-Dimethylicosane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.

Common Reagents and Conditions

The common reagents and conditions used in the reactions of 3,18-Dimethylicosane include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from the reactions of 3,18-Dimethylicosane depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

3,18-Dimethylicosane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,18-Dimethylicosane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are often the subject of ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Methyl Positions Physical State (RT) Key Properties/Bioactivity
3,18-Dimethylicosane C₂₂H₄₄ 308.6 3, 18 Solid (predicted) Theoretical high melting point.
2,4-Dimethylicosane C₂₂H₄₄ 308.6 2, 4 Not reported Allelopathic effects .
3,3-Dimethylhexane C₈H₁₈ 114.23 3, 3 Liquid Boiling point ~117°C .
3,3-Dimethyloctane C₁₀H₂₂ 142.29 3, 3 Liquid Boiling point ~160°C .
TAG13 C₅₇H₉₈O₆ 885.4 N/A Liquid High unsaturation .

Research Findings and Implications

Positional Isomerism : The bioactivity of 2,4-dimethylicosane highlights the importance of methyl group placement. 3,18-Dimethylicosane’s distal branching may reduce its interaction with cellular targets compared to closely branched isomers.

Chain Length vs. Function : Shorter-chain dimethyl alkanes (C₈–C₁₀) are volatile and inert, while longer chains (C₂₂) like 3,18-dimethylicosane may participate in membrane structuring or pheromone signaling.

Synthesis Challenges: No direct synthesis methods for 3,18-dimethylicosane are cited, but branched alkane synthesis typically involves alkylation or Grignard reactions .

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